1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone
Description
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone is a fluorinated aromatic ketone featuring a pyridine moiety. Its molecular structure combines a 3,5-difluorophenyl group and a pyridin-4-yl group linked via an ethanone bridge.
Properties
Molecular Formula |
C13H9F2NO |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-10(7-12(15)8-11)13(17)5-9-1-3-16-4-2-9/h1-4,6-8H,5H2 |
InChI Key |
HPRGFKLBWUCHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 3,5-difluorobenzoyl chloride reacts with 4-pyridylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-2-(pyridin-4-yl)ethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent patterns and heterocyclic components. Key comparisons include:
Key Observations :
- Fluorine vs.
- Heterocyclic Moieties: Replacing pyridine with triazole (as in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) introduces additional hydrogen-bonding sites, which may alter binding affinities in enzyme inhibition .
- Biological Activity : Pyridin-4-yl-oxadiazole hybrids (e.g., compounds from ) demonstrate moderate to high antimicrobial activity, suggesting that the target compound’s pyridine-ketone scaffold could be optimized for similar applications .
Physicochemical Properties
- Solubility: Fluorinated aromatic ketones typically exhibit lower aqueous solubility compared to hydroxylated derivatives (e.g., polyacetophenones in ) due to reduced polarity .
- Melting Points: Pyridine-containing ethanones (e.g., compound 18 in ) are often solids at room temperature, with melting points influenced by substituent symmetry and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
